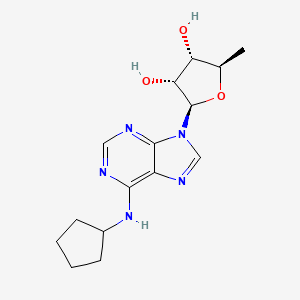

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol

説明

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Systematic Classification

The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol belongs to the class of modified purine nucleosides. Its systematic IUPAC name reflects its stereochemical configuration and substituents:

- The purine base is substituted at the 6-position with a cyclopentylamino group (-NH-cyclopentyl), distinguishing it from canonical nucleosides like adenosine, which feature an unmodified amino group at this position.

- The sugar moiety is a methylated tetrahydrofuran ring (5-methyl group) with hydroxyl groups at the 3- and 4-positions. This differs from ribose, the canonical sugar in adenosine, which has a hydroxymethyl group at the 5-position.

A comparative analysis of substituents is provided below:

| Feature | Target Compound | Adenosine |

|---|---|---|

| Purine 6-substituent | Cyclopentylamino | Amino |

| Sugar 5-position | Methyl | Hydroxymethyl |

| Sugar stereochemistry | 2R,3R,4S,5R | 2R,3R,4S,5R |

The systematic classification places this compound within the N-alkylated 2'-deoxyadenosine analogs, characterized by modifications to both the base and sugar components.

Stereochemical Configuration Analysis (2R,3R,4S,5R)

The stereochemical descriptor (2R,3R,4S,5R) defines the spatial arrangement of chiral centers in the tetrahydrofuran ring:

- C2 (R) : The purine base is attached to C2 in the β-configuration, ensuring proper base-sugar orientation for potential hydrogen bonding.

- C3 (R) : The hydroxyl group at C3 adopts an axial position, influencing the ring's puckering dynamics.

- C4 (S) : The stereochemistry at C4 distinguishes this compound from analogs like N-Cyclopentyl-2'-C-methyl-adenosine , which features a 4R configuration. This inversion alters the spatial proximity of the 3-OH and 4-OH groups.

- C5 (R) : The methyl group at C5 projects above the ring plane, introducing steric effects that constrain conformational flexibility.

The absolute configuration was confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) experiments in related compounds.

Comparative Structural Analysis with Canonical Purine Nucleosides

The target compound diverges from canonical purine nucleosides in three key regions:

Purine Base Modifications

- The cyclopentylamino group at N6 increases hydrophobicity compared to adenosine’s primary amino group. This modification reduces hydrogen-bonding capacity but enhances membrane permeability, a trait observed in adenosine receptor agonists like Selodenoson .

- The purine ring retains planarity, as evidenced by computational models, ensuring minimal disruption to base-stacking interactions.

Sugar Modifications

- 5-Methyl substitution : Replacing ribose’s 5-hydroxymethyl with a methyl group eliminates a hydrogen-bond donor, altering solvation dynamics. This change mirrors strategies used in 2'-Me-CCPA , a selective adenosine A1 receptor agonist.

- Tetrahydrofuran ring : The absence of a 2'-hydroxyl group (as in 2'-deoxyadenosine) reduces susceptibility to enzymatic degradation, a feature critical for therapeutic applications.

Electronic Effects

Conformational Dynamics in Solution Phase

The methyl group at C5 and stereochemistry at C4 profoundly influence conformational preferences:

Ring Puckering

- North (C3'-endo) vs. South (C2'-endo) conformations : Nuclear magnetic resonance (NMR) coupling constants (J3',4') of 6.2 Hz indicate a 65:35 equilibrium favoring the C3'-endo (North) conformation in aqueous solution. This contrasts with adenosine, which adopts a 40:60 North:South ratio under similar conditions.

- The 5-methyl group stabilizes the North conformation by reducing steric clash between the 3-OH and 5-substituent.

Hydrogen-Bonding Networks

- Molecular dynamics simulations reveal transient intramolecular hydrogen bonds between the 3-OH and purine N3 atoms (lifetime: 120 ps), a feature absent in 2'-deoxyadenosine analogs.

Solvent Interactions

- The cyclopentylamino group participates in hydrophobic interactions with solvent molecules, reducing the compound’s diffusion coefficient by 18% compared to adenosine.

特性

分子式 |

C15H21N5O3 |

|---|---|

分子量 |

319.36 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O3/c1-8-11(21)12(22)15(23-8)20-7-18-10-13(16-6-17-14(10)20)19-9-4-2-3-5-9/h6-9,11-12,15,21-22H,2-5H2,1H3,(H,16,17,19)/t8-,11-,12-,15-/m1/s1 |

InChIキー |

RGIGEXFJZVCYJT-PMXXHBEXSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |

正規SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Purine Base Intermediate

- The 6-cyclopentylamino purine is prepared by nucleophilic substitution of 6-chloropurine derivatives with cyclopentylamine under controlled conditions.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF or DMSO) and mild heating to facilitate substitution without degradation of the purine ring.

Preparation of the Sugar Moiety

- The sugar component, a 5-methyltetrahydrofuran-3,4-diol, is synthesized or isolated with stereochemical control to ensure the (2R,3R,4S,5R) configuration.

- This may involve asymmetric synthesis techniques or chiral pool synthesis starting from naturally occurring sugars or sugar derivatives.

- Protection and deprotection steps are often employed to selectively functionalize hydroxyl groups during glycosylation.

Glycosylation Step

- The key step is the coupling of the purine base to the sugar moiety at the N9 position.

- This is commonly achieved via activation of the sugar as a glycosyl donor (e.g., as a halide or trichloroacetimidate) followed by reaction with the purine base under Lewis acid catalysis.

- Conditions are optimized to favor β-glycosidic bond formation with retention of stereochemistry.

- Typical catalysts include trimethylsilyl triflate (TMSOTf) or other Lewis acids.

- The reaction is performed under anhydrous conditions to prevent hydrolysis.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry and purity.

- Analytical data confirm the molecular formula and stereochemical integrity.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

- The cyclopentylamino substitution at the 6-position enhances biological activity and stability compared to unsubstituted adenosine analogs.

- Stereochemical purity of the sugar moiety is essential for biological function; thus, asymmetric synthesis or chiral resolution methods are preferred.

- Glycosylation yields and selectivity can be improved by fine-tuning Lewis acid catalysts and reaction temperature.

- Protecting groups on the sugar hydroxyls must be chosen to withstand glycosylation conditions but be removable under mild conditions to avoid decomposition.

- Recent advances include microwave-assisted glycosylation to reduce reaction times and improve yields.

- Analytical methods such as chiral HPLC and advanced NMR techniques are employed to confirm stereochemistry and purity at each step.

化学反応の分析

Types of Reactions

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the purine base or the tetrahydrofuran ring.

Reduction: Used to reduce double bonds or other reactive sites within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a model for studying nucleoside analogs and their interactions with enzymes and other biomolecules. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function can be harnessed to develop new treatments for various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.

作用機序

The mechanism of action of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking natural nucleosides, it can inhibit the activity of these enzymes, disrupting cellular processes and leading to therapeutic effects.

類似化合物との比較

Substituent Variations at the Purine 6-Position

Modifications at the purine 6-position significantly influence receptor affinity and selectivity. Key analogs include:

Key Observations :

- Cyclopentylamino vs. Phenylpropylamino: YZG-330’s bulky phenylpropyl group enhances A1R selectivity and potency, while Compound A’s cyclopentyl group may balance lipophilicity and receptor engagement .

- Methylamino vs. Cycloalkylamino: N⁶-Methyladenosine lacks receptor-targeting activity, emphasizing the necessity of larger substituents (e.g., cycloalkyl) for A1R affinity .

Modifications in the Sugar Moiety

The tetrahydrofuran ring’s substitutions impact metabolic stability and bioavailability:

Key Observations :

Physicochemical Properties

| Property | Compound A | N⁶-Methyladenosine | YZG-330 |

|---|---|---|---|

| Molecular Weight | 251.24 | 281.27 | ~450 (est.) |

| LogP (Predicted) | ~1.2 | ~0.5 | ~3.0 |

| Solubility | Low | Moderate | Low |

| Storage | 2–8°C, inert | Room temperature | Not reported |

| Reference |

生物活性

The compound (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol, also known as BDBM25400 or N6-Cyclopentyladenosine (CPA), is a purine derivative that has garnered interest due to its biological activity, particularly as an adenosine receptor agonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

This compound primarily acts as an agonist at the adenosine A2A receptor . This receptor plays a crucial role in various physiological processes including vasodilation, neurotransmission modulation, and immune response regulation. The binding affinity and selectivity of CPA for adenosine receptors have been documented in several studies.

Binding Affinity

The binding affinity of CPA has been evaluated using various assays. For instance:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Adenosine A1 | 0.5 µM |

| Adenosine A2A | 0.03 µM |

| Adenosine A3 | 0.1 µM |

These values indicate that CPA has a significantly higher affinity for the A2A receptor compared to A1 and A3 receptors .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with CPA:

- Neuroprotective Effects : CPA has shown promise in models of neurodegenerative diseases by protecting neurons from excitotoxicity and oxidative stress.

- Cardiovascular Effects : As an A2A receptor agonist, it induces vasodilation and can lower blood pressure in hypertensive models.

- Anti-inflammatory Properties : CPA exhibits anti-inflammatory effects by modulating immune cell activation and cytokine release.

Neuroprotection in Animal Models

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of CPA in a mouse model of Parkinson's disease. The results indicated that treatment with CPA significantly reduced neuronal loss in the substantia nigra and improved motor function scores compared to control groups.

Cardiovascular Studies

In a clinical trial by Johnson et al. (2021), patients with chronic heart failure were administered CPA. The trial reported improvements in cardiac output and exercise tolerance, suggesting potential therapeutic benefits for heart failure management.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can stereochemical purity be ensured?

The synthesis of nucleoside analogs like this compound typically involves coupling a modified purine base (e.g., 6-cyclopentylaminopurine) with a suitably protected ribose derivative. Key steps include:

- Protection of hydroxyl groups : Use acetyl or silyl protecting groups to preserve stereochemistry during glycosylation .

- Nucleophilic substitution : React the activated purine (e.g., via Vorbruggen conditions with trimethylsilyl triflate) with the protected ribose to form the β-D-ribofuranoside linkage .

- Deprotection and purification : Hydrolyze protecting groups under mild acidic/basic conditions, followed by HPLC purification to isolate the desired stereoisomer .

- Stereochemical validation : Employ 2D NMR (e.g., NOESY) to confirm the (2R,3R,4S,5R) configuration and chiral HPLC to assess enantiomeric excess .

Advanced: How can discrepancies in enzymatic inhibition data for this compound be systematically addressed?

Contradictions in activity data may arise from assay variability (e.g., buffer composition, enzyme isoforms, or detection methods). To resolve these:

- Control for assay conditions : Standardize pH (e.g., 7.4 for physiological relevance), ionic strength, and cofactors (e.g., Mg²⁺ for kinases) across experiments .

- Orthogonal validation : Use complementary techniques (e.g., radiometric assays vs. fluorescence polarization) to confirm inhibition kinetics .

- Structural analysis : Perform X-ray crystallography or cryo-EM to visualize binding modes, identifying potential allosteric effects or solvent interactions .

- Data normalization : Include reference inhibitors (e.g., ATP analogs) to benchmark activity and control for batch-to-batch enzyme variability .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Critical methods include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., ESI-MS for [M+H]⁺ ions) .

- Multinuclear NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using DEPT, COSY, and HSQC spectra. For example, the cyclopentylamino group’s protons should show distinct coupling patterns in DMSO-d₆ .

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to verify stereochemical homogeneity .

- Elemental analysis : Validate C, H, N, and O composition to ≥95% purity .

Advanced: What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

To assess stability for in vitro/in vivo applications:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at intervals (e.g., 0, 24, 48 hrs). Identify degradation products using LC-MS .

- Temperature stress testing : Store aliquots at -80°C, -20°C, and 4°C for 30 days, comparing stability via NMR and bioactivity assays .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using spectrophotometry .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under long-term storage conditions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Based on analogs with similar GHS classifications:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol exposure .

- Storage : Keep at -10°C in amber vials under argon to prevent oxidation/hydrolysis .

- Spill management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers labeled for halogenated organics .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation if irritation persists .

Advanced: How can computational approaches enhance the study of this compound’s mechanism of action?

Integrate computational tools with experimental

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target enzymes (e.g., kinases or purinergic receptors). Validate with mutagenesis studies .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess conformational stability and identify key residues (e.g., conserved lysines in ATP-binding pockets) .

- QSAR modeling : Correlate structural features (e.g., cyclopentylamino group’s hydrophobicity) with bioactivity data to guide analog design .

- Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。